rac 2-Palmitoyl-3-chloropropanediol
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Overview
Description
Preparation Methods
The synthesis of rac 2-Palmitoyl-3-chloropropanediol typically involves the esterification of hexadecanoic acid with 1-chloro-3-hydroxypropan-2-ol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
rac 2-Palmitoyl-3-chloropropanediol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium hydroxide or ammonia . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac 2-Palmitoyl-3-chloropropanediol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of rac 2-Palmitoyl-3-chloropropanediol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in their activity .
Comparison with Similar Compounds
rac 2-Palmitoyl-3-chloropropanediol can be compared with other similar compounds, such as:
1-Bromo-3-hydroxypropan-2-YL hexadecanoate: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-3-hydroxypropan-2-YL octadecanoate: Similar structure but with an octadecanoate group instead of hexadecanoate.
1-Chloro-2-hydroxypropan-3-YL hexadecanoate: Similar structure but with the hydroxyl group at a different position.
These compounds share similar chemical properties but may differ in their reactivity, biological activity, and applications .
Properties
IUPAC Name |
(1-chloro-3-hydroxypropan-2-yl) hexadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-18(16-20)17-21/h18,21H,2-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURTYQLWOUBFLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CO)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502277 |
Source
|
Record name | 1-Chloro-3-hydroxypropan-2-yl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20618-92-2 |
Source
|
Record name | 1-Chloro-3-hydroxypropan-2-yl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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